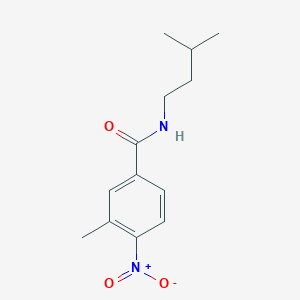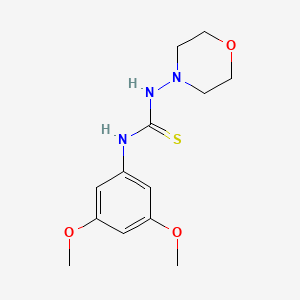
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that is structurally similar to other compounds that have been used as drugs and pesticides. However, DMPT is not used for these purposes, but rather for its unique properties that make it useful in a variety of scientific applications. In
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, changes in pH and ion concentration, and alterations in gene expression. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for certain enzymes and proteins. This can allow researchers to selectively target specific pathways or processes, which can provide insights into their function. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has limitations as well, including its potential toxicity and the need for careful control of reaction conditions to ensure high yield and purity.
将来の方向性
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea-based probes for imaging and diagnostic applications. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have fluorescent properties, which could be used to develop imaging agents for use in medical diagnostics. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea could be used as a starting point for the development of new drugs that target specific enzymes and proteins. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which could lead to new insights into cellular processes and disease mechanisms.
合成法
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with morpholine and thiourea. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of certain enzymes, which can provide insights into their role in biological processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been used as a probe to study the binding of small molecules to proteins, which can help to identify potential drug targets.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
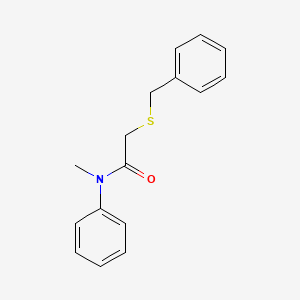



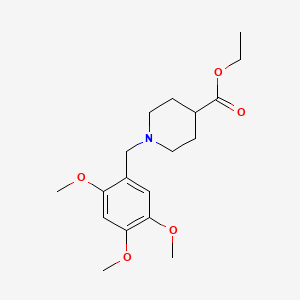



![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
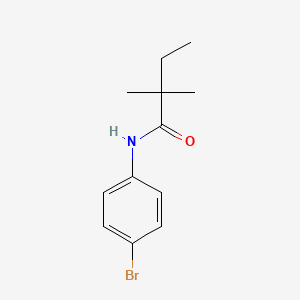
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
